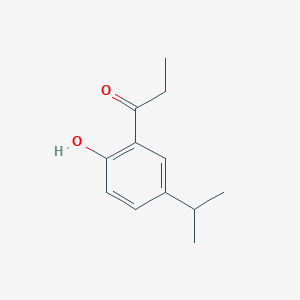
1-(2-Hydroxy-5-isopropylphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-ヒドロキシ-5-イソプロピルフェニル)プロパン-1-オンは、分子式C12H16O2の有機化合物です。これは、フェニル環にヒドロキシ基とイソプロピル基が結合し、プロパノン部分も含まれている、その独特の構造で知られています。
準備方法
合成経路および反応条件
1-(2-ヒドロキシ-5-イソプロピルフェニル)プロパン-1-オンの合成は、通常、2-ヒドロキシ-5-イソプロピルベンズアルデヒドと適切な試薬を反応させてプロパノン基を導入することによって行われます。一般的な方法の1つは、クライスン-シュミット縮合であり、アルデヒドは、水酸化ナトリウムなどの塩基の存在下でアセトンと反応します。反応は還流条件下で行われ、目的の生成物が得られます。
工業生産方法
工業的な設定では、1-(2-ヒドロキシ-5-イソプロピルフェニル)プロパン-1-オンの生産には、同様の合成経路が使用されますが、より大規模に行われます。プロセスは収率と純度が最適化され、多くの場合、連続フロー反応器と再結晶やクロマトグラフィーなどの高度な精製技術が使用されます。
化学反応の分析
反応の種類
1-(2-ヒドロキシ-5-イソプロピルフェニル)プロパン-1-オンは、次のようなさまざまな化学反応を起こすことができます。
酸化: ヒドロキシ基は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用してカルボニル基に酸化できます。
還元: プロパノン部分のカルボニル基は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用してアルコールに還元できます。
置換: フェニル環は、親電子求核置換反応を受けることができ、ヒドロキシ基とイソプロピル基は、環上の特定の位置に来る親電子求核試薬を誘導します。
一般的な試薬および条件
酸化: 過マンガン酸カリウム(KMnO4)、三酸化クロム(CrO3)
還元: 水素化ホウ素ナトリウム(NaBH4)、水素化アルミニウムリチウム(LiAlH4)
置換: 塩素(Br2)や硝酸(HNO3)などの親電子求核試薬は、塩化鉄(III)(FeCl3)などの触媒の存在下で使用されます。
生成される主な生成物
酸化: ヒドロキシ基の代わりにカルボニル基を持つ1-(2-ヒドロキシ-5-イソプロピルフェニル)プロパン-1-オンが生成されます。
還元: 1-(2-ヒドロキシ-5-イソプロピルフェニル)プロパン-1-オールが生成されます。
置換: 使用する親電子求核試薬に応じて、さまざまな置換誘導体が生成されます。
科学的研究の応用
1-(2-ヒドロキシ-5-イソプロピルフェニル)プロパン-1-オンは、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 潜在的な生物活性とその酵素や受容体との相互作用について研究されています。
医学: 抗炎症作用や抗菌作用など、潜在的な治療効果について調査されています。
産業: 新規材料の開発や、医薬品や農薬の製造における前駆体として使用されています。
作用機序
1-(2-ヒドロキシ-5-イソプロピルフェニル)プロパン-1-オンの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの分子標的に作用し、その活性を調節することがあります。ヒドロキシ基は水素結合を形成でき、イソプロピル基は化合物の疎水性相互作用に影響を与える可能性があります。これらの相互作用は、さまざまな生化学的経路に影響を与え、観察される効果をもたらします。
類似化合物との比較
1-(2-ヒドロキシ-5-イソプロピルフェニル)プロパン-1-オンは、次のような他の類似化合物と比較できます。
1-(2-ヒドロキシフェニル)プロパン-1-オン: イソプロピル基がありません。これは、その反応性と生物活性に影響を与える可能性があります。
1-(2-ヒドロキシ-5-メチルフェニル)プロパン-1-オン: イソプロピル基の代わりにメチル基が含まれており、立体効果と電子効果が異なります。
1-(2-ヒドロキシ-5-tert-ブチルフェニル)プロパン-1-オン: tert-ブチル基は、大きな立体障害をもたらし、化合物の特性を変える可能性があります。
これらの比較は、1-(2-ヒドロキシ-5-イソプロピルフェニル)プロパン-1-オンのユニークな構造的特徴とその反応性や用途への影響を強調しています。
特性
CAS番号 |
288401-26-3 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC名 |
1-(2-hydroxy-5-propan-2-ylphenyl)propan-1-one |
InChI |
InChI=1S/C12H16O2/c1-4-11(13)10-7-9(8(2)3)5-6-12(10)14/h5-8,14H,4H2,1-3H3 |
InChIキー |
HEDRGRJCHGRJHM-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(C=CC(=C1)C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


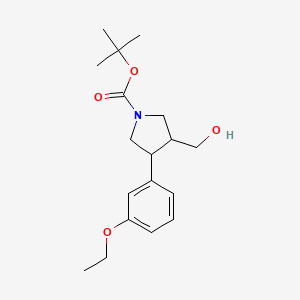
![7-[[2-[(2-Amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12318403.png)
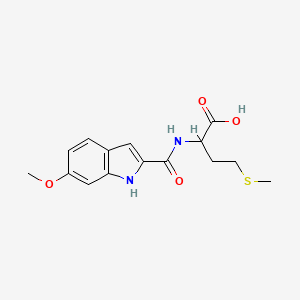
![[3-[6-[(Hexadecanoylamino)methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12318413.png)
![Tert-butyl 3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B12318414.png)
![3-[4-Methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid](/img/structure/B12318417.png)
![1-Butanesulfonamide,1,1,2,2,3,3,4,4,4-nonafluoro-N-[(nonafluorobutyl)sulfonyl]-, sodium salt](/img/structure/B12318418.png)
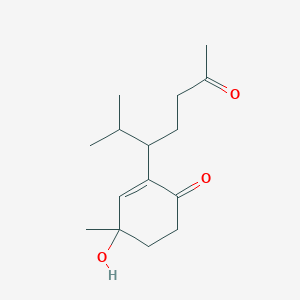
![8-(1,3-Benzodioxol-5-yl)-5-methoxy-9-methyl-3-prop-2-enyl-6-oxabicyclo[3.2.2]non-3-ene-2,7-dione](/img/structure/B12318430.png)
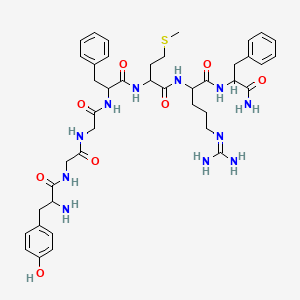
![methyl 2-[13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate](/img/structure/B12318445.png)
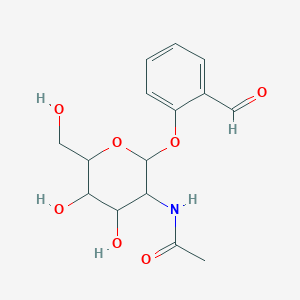
![2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12318474.png)
amino}-3-(4-methoxyphenyl)propanoic acid](/img/structure/B12318489.png)
